molecular formula C22H34N2O9 B2972003 TCO-PEG3-NHS ester CAS No. 2141981-88-4

TCO-PEG3-NHS ester

Cat. No.: B2972003
CAS No.: 2141981-88-4
M. Wt: 470.519
InChI Key: BLPWLRIVXKTLNU-UPHRSURJSA-N
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Description

TCO-PEG3-NHS ester is a PEG linker containing a TCO moiety and a NHS ester . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation . This reagent can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of this compound is C22H34N2O9 . It has a molecular weight of 470.5 g/mol .


Chemical Reactions Analysis

This compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 470.5 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .

Scientific Research Applications

  • Bioactive Hydrogels for Regenerative Medicine and Drug Delivery : Poly(ethylene glycol) (PEG)-based hydrogels, often functionalized with linkers like Acr-PEG-NHS, are valuable in regenerative medicine and drug delivery due to their ability to control the introduction of bioactive factors like proteins, peptides, and drugs. A study by Browning et al. (2013) found that reducing the density of PEG linkers on protein backbones improves cell adhesion and spreading in bioactive hydrogels, though it also increases protein loss over time due to ester hydrolysis of the linkers. A novel PEG linker with enhanced hydrolytic stability, acrylamide-PEG-isocyanate (Aam-PEG-I), was synthesized to address this issue (Browning et al., 2013).

  • Oxo-ester Mediated Native Chemical Ligation for Hydrogel Formation : The oxo-ester mediated native chemical ligation (OMNCL) method, involving N-hydroxysuccinimide (NHS) activated oxo-esters, has been utilized for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. Multivalent polymer precursors containing NHS and N-cysteine endgroups, synthesized from branched poly(ethylene glycol) (PEG), form hydrogels rapidly at physiological pH. This technique is influential for applications such as wound healing, tissue repair, and drug delivery (Strehin et al., 2013).

  • Enhanced Reactivity for Bioorthogonal Pretargeting : Rahim et al. (2015) discovered that introducing TCO via hydrophilic PEG linkers can significantly enhance functional density without affecting antibody binding. This study demonstrates the use of PEG linkers in improving the reactivity of trans-cyclooctene (TCO) conjugated to monoclonal antibodies, which is crucial for bioorthogonal pretargeting applications in molecular imaging and diagnostics (Rahim et al., 2015).

  • Synthesis and Evaluation of Hydrophilic Linkers for Antibody Conjugation : Zhao et al. (2011) discuss the synthesis and biological evaluation of hydrophilic heterobifunctional cross-linkers, including NHS ester and sulfhydryl reactive termini. These linkers enable the conjugation of hydrophobic drugs, such as a maytansinoid, at higher drug/antibody ratios without triggering aggregation or loss of affinity. This is especially relevant in the development of antibody-drug conjugates for cancer therapy (Zhao et al., 2011).

  • Chondroitin Sulfate-PEG Tissue Adhesive and Hydrogel : A versatile chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel has been developed with applications in wound healing and regenerative medicine. The carboxyl groups on chondroitin sulfate chains were functionalized with NHS to yield chondroitin sulfate succinimidyl succinate (CS-NHS). This enables the formation of amide bonds with primary amines, leading to hydrogels that are covalently bound to proteins in tissue. This technology has significant implications for tissue engineering and medical adhesives (Strehin et al., 2010).

Mechanism of Action

Target of Action

TCO-PEG3-NHS Ester is primarily used to label antibodies, proteins, and other primary amine-containing macromolecules with a TCO moiety . The primary targets of this compound are therefore these macromolecules, which play a crucial role in various biological processes, including immune response, signal transduction, and cellular function .

Mode of Action

The this compound compound contains a TCO moiety and a NHS ester. The NHS ester group reacts with primary amines at physiological pH, forming stable amide bonds . This allows the TCO moiety to be covalently attached to the target macromolecules . The hydrophilic PEG spacer in the compound increases water-solubility and decreases steric hindrance during ligation .

Biochemical Pathways

this compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules designed to degrade target proteins via the ubiquitin-proteasome system . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The action of this compound thus affects the ubiquitin-proteasome pathway and its downstream effects, which include the degradation of target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase water-solubility , which could potentially enhance its absorption and distribution in the body.

Result of Action

The primary result of the action of this compound is the labeling of target macromolecules with a TCO moiety . This enables the subsequent attachment of other molecules or compounds for various purposes, such as the creation of PROTACs . At the molecular and cellular level, this can lead to the degradation of specific target proteins, altering cellular functions and potentially influencing disease states .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and the presence of other reactive substances.

Future Directions

TCO-PEG3-NHS ester is a promising reagent for research purposes . It can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety . This opens up possibilities for its use in various research fields, including the development of new drugs and therapies .

Biochemical Analysis

Biochemical Properties

TCO-PEG3-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its TCO moiety, which can bind to molecules containing tetrazine . The nature of these interactions is covalent, leading to the formation of stable complexes .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the degradation of target proteins . By facilitating the formation of PROTACs, this compound can influence cell function by altering protein levels within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound facilitates this process by providing a stable and flexible connection between the E3 ligase ligand and the target protein ligand .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be primarily related to the sustained degradation of target proteins facilitated by PROTACs containing this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific PROTAC being used and the target protein being degraded . Different dosages could lead to varying degrees of target protein degradation, potentially resulting in different physiological responses .

Metabolic Pathways

As a component of PROTACs, this compound is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by the properties of the PROTAC it is incorporated into . Factors such as the size, charge, and hydrophobicity of the PROTAC could affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound would be determined by the target protein of the PROTAC it is part of . For example, if the target protein is located in the nucleus, the PROTAC – and thus this compound – would also be localized to the nucleus .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,23,28)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWLRIVXKTLNU-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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